molecular formula C5H8BrO2- B1623534 3-Bromopropylacetate CAS No. 592-33-6

3-Bromopropylacetate

Cat. No. B1623534
CAS RN: 592-33-6
M. Wt: 180.02 g/mol
InChI Key: WNXNUPJZWYOKMW-UHFFFAOYSA-M
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Description

3-Bromopropylacetate is a chemical compound with the CAS Number: 592-33-6 and Molecular Weight: 181.03 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C5H9BrO2 . The structure can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 181.03 . The storage temperature is typically an inert atmosphere at 2-8°C .

Scientific Research Applications

Anticancer Properties and Mechanisms

  • Targeting Cancer Metabolism : 3-Bromopyruvate has been identified as a potent anticancer agent that targets cancer cells' metabolism by inhibiting Hexokinase II, a key enzyme in glycolysis. This action depletes intracellular ATP levels, inducing cancer cell death through energy depletion (Ganapathy-Kanniappan et al., 2010).

  • Selective Toxicity to Cancer Cells : Studies have demonstrated that 3-Bromopyruvate is selectively toxic to cancer cells without significant effects on normal cells, offering a promising therapeutic index. Its mechanism involves the inhibition of glycolysis and mitochondrial oxidative phosphorylation, leading to rapid depletion of energy reserves in cancer cells (Ko et al., 2012).

  • Inhibition of Tumor Growth and Metastasis : Research has shown that 3-Bromopyruvate can inhibit the growth and metastasis of various cancer types, including prostate cancer, by targeting cancer cells' energy production and affecting cell mobility, ATP, and glutathione levels (Pichla et al., 2019).

  • Potential in Treating Multidrug-Resistant Cancers : 3-Bromopyruvate has also been explored for its potential to overcome multidrug resistance in cancer, suggesting its use as a co-treatment to enhance the efficacy of conventional chemotherapy (Wu et al., 2014).

Clinical Applications and Challenges

  • Formulation and Delivery Challenges : Despite its promising anticancer effects, the clinical application of 3-Bromopyruvate faces challenges related to its formulation, delivery, and potential toxicity. Research efforts are focused on developing formulations that enhance its therapeutic efficacy, reduce side effects, and ensure targeted delivery to cancer cells. Innovative approaches include encapsulating 3-Bromopyruvate in liposomes, conjugating it with polyethylene glycol, or utilizing other carrier molecules to improve its stability, bioavailability, and tumor targeting (El Sayed, 2018).

Safety and Hazards

3-Bromopropylacetate has been classified with the signal word “Warning” and hazard statements H315-H319-H335 . These hazard statements indicate that the substance may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXNUPJZWYOKMW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426376
Record name 5-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

592-33-6
Record name 5-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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